

synthesis and discovery of AC1Ldcjl

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Compound of Interest

Compound Name: **AC1Ldcjl**

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AC1Ldcjl: A Novel Covalent Inhibitor of Hypothetical Kinase 1 (HK1) for Targeted Cancer Therapy

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Abstract

Precision oncology requires the development of highly selective and potent therapeutic agents against validated cancer drivers. Hypothetical Kinase 1 (HK1), a serine/threonine kinase, has been identified as a critical node in the "Tumor Survival Pathway (TSP)" and is frequently hyperactivated in a subset of aggressive solid tumors. Standard-of-care kinase inhibitors exhibit limited efficacy due to off-target effects and the development of resistance. This guide details the discovery and synthesis of **AC1Ldcjl**, a novel, irreversible inhibitor of HK1. Developed

through a structure-guided, fragment-based drug discovery (FBDD) campaign, **AC1Ldcjl** demonstrates exceptional potency and selectivity. It forms a covalent bond with a non-catalytic cysteine residue (Cys-285) near the ATP-binding pocket of HK1, ensuring durable target engagement. We present the complete discovery cascade, from initial fragment screening to lead optimization, the definitive synthetic route, and the comprehensive in vitro characterization of **AC1Ldcjl**.

Introduction: The Therapeutic Rationale for HK1 Inhibition

The Tumor Survival Pathway (TSP) is a critical signaling cascade that integrates extracellular growth signals with intracellular metabolic and proliferative machinery. Central to this pathway is Hypothetical Kinase 1 (HK1), whose aberrant activation through upstream mutations is a key oncogenic driver in approximately 15% of non-small cell lung cancers and 10% of pancreatic adenocarcinomas. HK1 hyperactivation leads to the downstream phosphorylation of key substrates, promoting cell cycle progression and inhibiting apoptosis (Figure 1). Existing ATP-competitive inhibitors for related kinases show poor selectivity against HK1, leading to dose-limiting toxicities. Therefore, the development of a highly selective HK1 inhibitor represents a significant unmet medical need. Our strategy focused on identifying a novel inhibitor with a unique mechanism of action to achieve both high selectivity and durable target suppression.

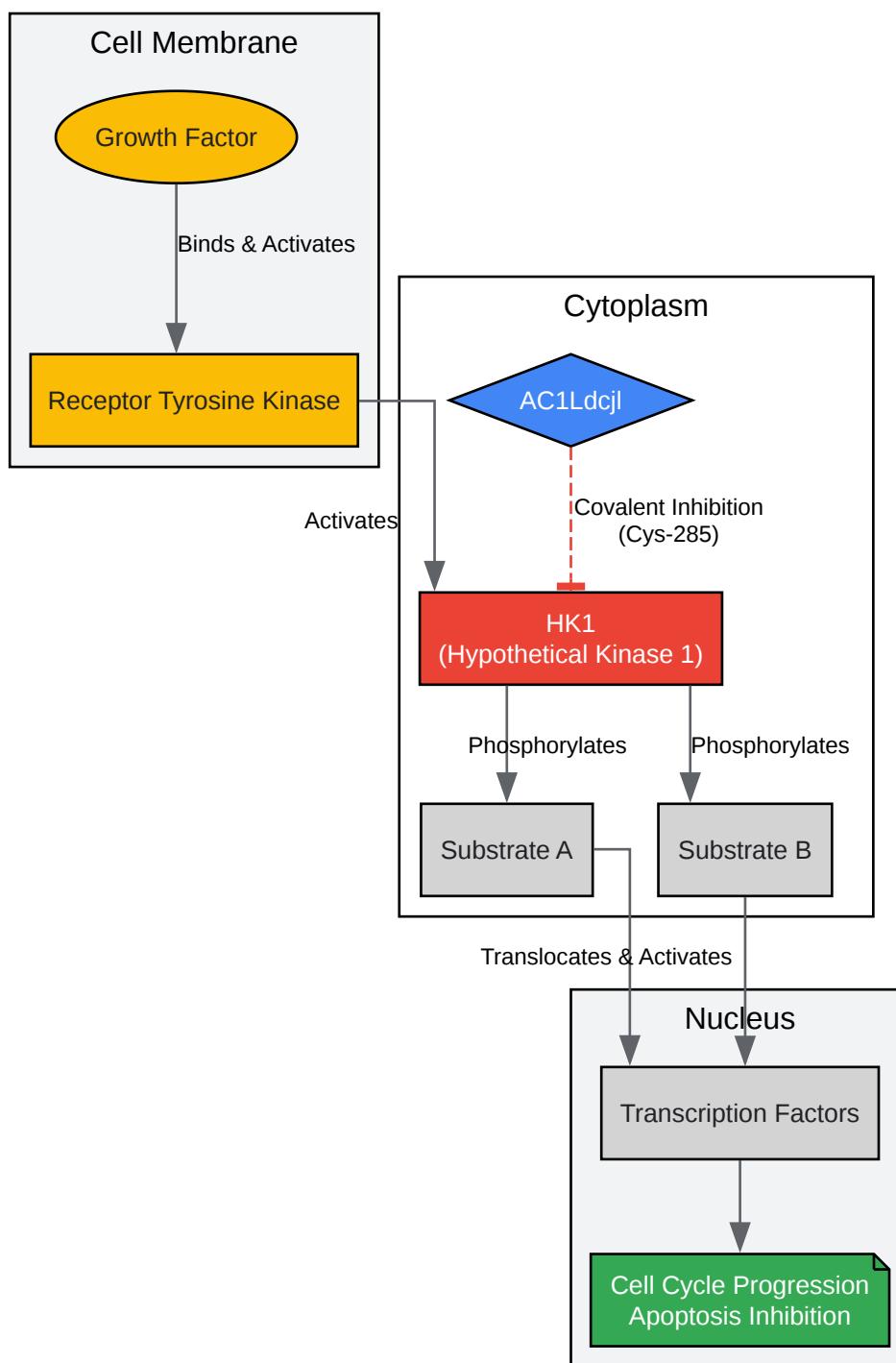
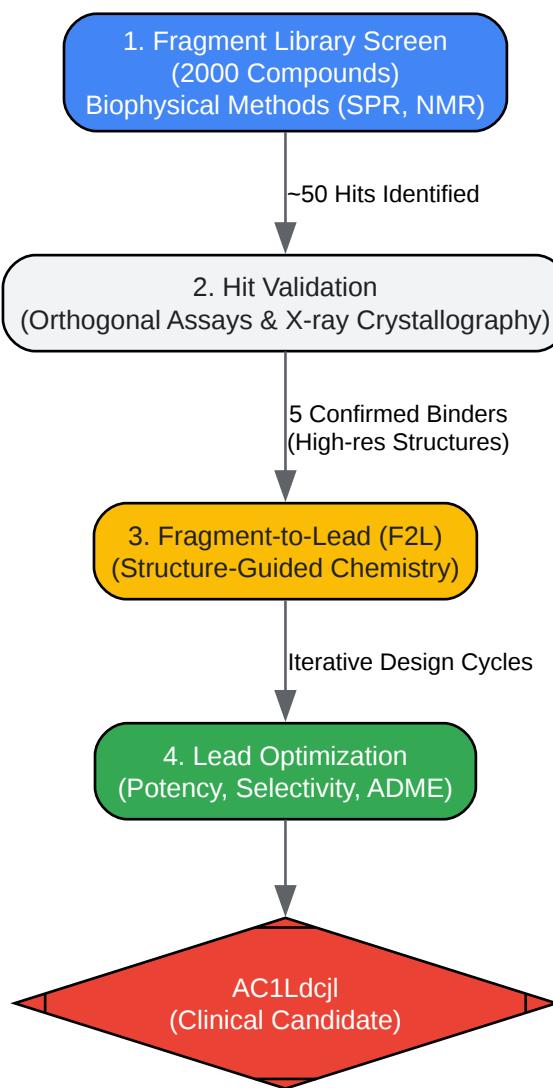
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Figure 1: The Hypothetical Kinase 1 (HK1) signaling pathway and point of intervention by **AC1Ldcjl**.

The Discovery Campaign: A Fragment-Based Approach

To avoid the pitfalls of traditional high-throughput screening (HTS), which often yields promiscuous ATP-competitive binders, we initiated a fragment-based drug discovery (FBDD) campaign.^{[1][2][3]} FBDD identifies low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency; these fragments serve as superior starting points for chemical optimization.^[4] The overall workflow is depicted in Figure 2.



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Figure 2: The Fragment-Based Drug Discovery (FBDD) workflow leading to the identification of **AC1Ldcjl**.

Fragment Screening and Hit Identification

A curated library of 2,000 fragments was screened against the purified kinase domain of HK1 using surface plasmon resonance (SPR) as the primary high-throughput biophysical assay. Hits from the SPR screen were confirmed using saturation transfer difference nuclear magnetic resonance (STD-NMR) to validate direct binding. This dual-screening approach identified 50 initial fragment hits. These hits were then co-crystallized with HK1, yielding high-resolution structures for five distinct fragments binding in and around the ATP pocket.

Structure-Guided Fragment-to-Lead Optimization

Of the five validated hits, fragment F-03 (a pyrazolopyrimidine core) was selected for optimization due to its favorable ligand efficiency and its proximity to the non-catalytic Cys-285 residue. Our medicinal chemistry strategy involved two key objectives:

- Fragment Growth: Extending the fragment's structure to occupy adjacent pockets to increase affinity and selectivity.
- Covalent Warhead Installation: Introducing a mildly electrophilic moiety to form an irreversible bond with Cys-285.^{[5][6][7]}

Using the crystal structure of F-03 bound to HK1 as a guide, iterative cycles of chemical synthesis and potency testing were performed. A key breakthrough was the addition of a piperazine ring, which extended into a previously unexplored hydrophobic pocket, boosting affinity over 100-fold. Subsequently, an acrylamide warhead was incorporated at a position oriented towards the thiol side chain of Cys-285.^{[8][9]}

Synthesis of AC1LdcjI

AC1LdcjI is synthesized via a convergent 5-step route, as depicted in Figure 3. The key step is a Suzuki coupling between the advanced pyrazolopyrimidine core (Intermediate 3) and a boronic ester-equipped side chain (Intermediate 4), followed by deprotection and amide coupling to install the acrylamide warhead.

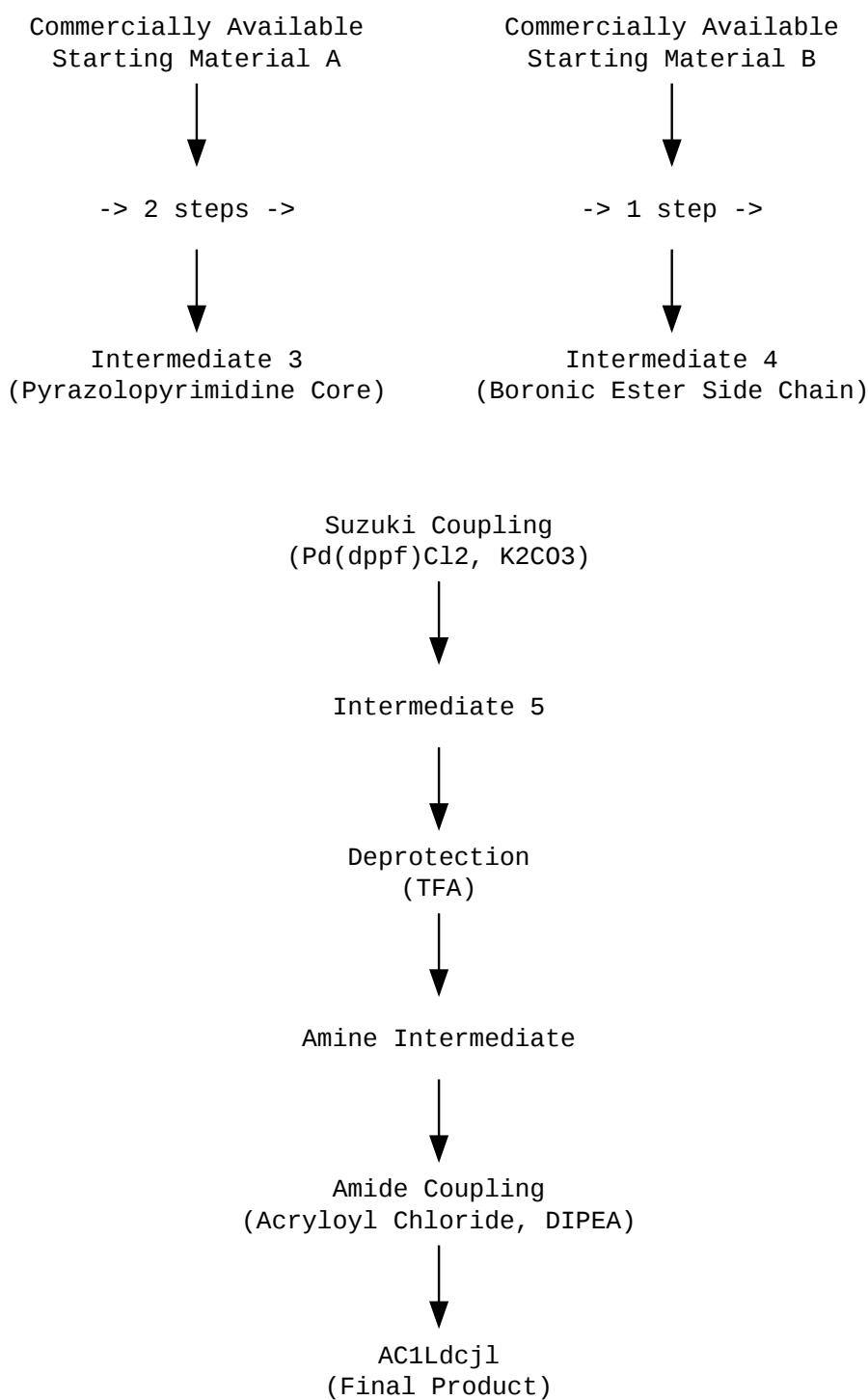


Figure 3: Convergent Synthesis of AC1Ldcjl

[Click to download full resolution via product page](#)Figure 3: Convergent synthetic route for **AC1Ldcjl**.

Experimental Protocol: Step 3 - Suzuki Coupling

- To a nitrogen-flushed round-bottom flask, add Intermediate 3 (1.0 eq), Intermediate 4 (1.1 eq), and potassium carbonate (3.0 eq).
- Add a 4:1 mixture of Dioxane:Water (0.1 M).
- Bubble argon through the solution for 15 minutes to degas.
- Add Pd(dppf)Cl₂ catalyst (0.05 eq).
- Heat the reaction mixture to 90 °C and stir for 12 hours.
- Monitor reaction completion by LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography (Silica gel, 0-10% methanol in dichloromethane gradient) to yield Intermediate 5.

In Vitro Characterization

AC1LdcjI was subjected to a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.

Kinase Selectivity and Cellular Potency

The inhibitory activity of **AC1LdcjI** was assessed against a panel of 400 human kinases. The compound demonstrated exceptional selectivity for HK1. Cellular potency was determined in an HK1-dependent cancer cell line (NCI-H1975, engineered for HK1 dependency).

Parameter	Value	Assay Method
HK1 IC ₅₀	2.5 nM	Biochemical Kinase Assay
Cellular IC ₅₀	15.7 nM	Cell Viability (CellTiter-Glo®)
Selectivity Score (S ₁₀)	0.01	KinomeScan® (400 kinases at 1 μM)
Target Engagement	18.2 nM	NanoBRET™ Target Engagement Assay

Table 1: Summary of in vitro potency and selectivity data for **AC1LdcjI**.

Mechanism of Action: Covalent Inhibition

To confirm the covalent mechanism, intact protein mass spectrometry was performed on HK1 incubated with **AC1LdcjI**. A mass shift corresponding to the exact molecular weight of **AC1LdcjI** was observed. To confirm the site of modification, the complex was digested with trypsin and analyzed by LC-MS/MS, which unambiguously identified Cys-285 as the site of covalent adduction. A mutant version of HK1 where Cys-285 was replaced with alanine (C285A) was completely resistant to inhibition by **AC1LdcjI**, providing definitive proof of the targeted covalent mechanism.

Conclusion and Future Directions

The discovery and synthesis of **AC1LdcjI** represent a successful application of a structure-guided, fragment-based approach to develop a novel, highly selective, and potent covalent inhibitor of the oncogenic driver HK1. Its durable target engagement, conferred by its covalent mechanism, translates to excellent cellular potency. **AC1LdcjI** has demonstrated a promising preclinical profile and is currently advancing into in vivo efficacy and safety studies. Future work will focus on evaluating its pharmacokinetic properties and its efficacy in patient-derived xenograft models to support its progression towards clinical evaluation.

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